3,6-dichloro-2-methoxy-N-propan-2-ylbenzamide
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Overview
Description
3,6-Dichloro-2-methoxy-N-propan-2-ylbenzamide is a chemical compound with the molecular formula C11H13Cl2NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a propan-2-yl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-2-methoxy-N-propan-2-ylbenzamide typically involves the reaction of 3,6-dichloro-2-methoxybenzoic acid with isopropylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired benzamide compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors. The process includes the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2-methoxy-N-propan-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3,6-dichloro-2-methoxybenzoic acid.
Reduction: Formation of 3,6-dichloro-2-methoxy-N-propan-2-ylamine.
Substitution: Formation of 3,6-dichloro-2-hydroxy-N-propan-2-ylbenzamide.
Scientific Research Applications
3,6-Dichloro-2-methoxy-N-propan-2-ylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-dichloro-2-methoxy-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichloro-2-methoxy-N-(2-methylphenyl)benzamide
- 3,6-Dichloro-2-methoxy-N-(4-methylphenyl)benzamide
- 3,6-Dichloro-2-methoxy-N-(2,4-dimethoxyphenyl)benzamide
Uniqueness
3,6-Dichloro-2-methoxy-N-propan-2-ylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group differentiates it from other similar compounds and may influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3,6-dichloro-2-methoxy-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-6(2)14-11(15)9-7(12)4-5-8(13)10(9)16-3/h4-6H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYLWPGMNWVPNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1OC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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